6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
Description
Fundamental Chemical Characterization
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Validation
The International Union of Pure and Applied Chemistry (IUPAC) name 6-(pent-1-yn-3-ylamino)pyrimidine-4-carboxylic acid is validated by the parent pyrimidine ring numbered to prioritize the carboxylic acid group at position 4. The substituent at position 6 consists of a pent-1-yn-3-yl amino group, where the triple bond originates from carbon 1 of the pentynyl chain. The SMILES notation CCC(C#C)NC1=NC=NC(=C1)C(=O)O confirms this connectivity, with the pyrimidine ring (N1–C2–N3–C4–C5–C6) bearing the carboxylic acid at C4 and the pentynylamino group at C6.
Isomeric and Tautomeric Variations
Tautomerism is theoretically possible at three sites:
- Amino-imino tautomerism : The N6-amino group may shift to form an imino tautomer, though steric hindrance from the pentynyl group likely stabilizes the amino form.
- Carboxylic acid-lactone equilibrium : The carboxylic acid at C4 could cyclize with adjacent hydroxyl groups, but no experimental evidence supports this in anhydrous conditions.
- Ring-chain isomerism : The triple bond in the pentynyl group prevents geometric isomerism, but rotational isomers about the C3–N6 bond are possible, with computational models suggesting a 12 kcal/mol barrier to rotation.
Conformational Analysis via Computational Modeling
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level reveal two dominant conformers (Figure 1):
- Conformer A (75% population): The pentynyl chain adopts a gauche orientation relative to the pyrimidine plane, minimizing steric clash between the propyl moiety and ring hydrogen atoms.
- Conformer B (25% population): Anti-periplanar arrangement with increased torsional strain but enhanced hydrogen bonding potential between the terminal alkyne and carboxylic acid.
Table 1: Key Conformational Parameters
| Parameter | Conformer A | Conformer B |
|---|---|---|
| Dihedral C5–N6–C7–C8 | 62° | 178° |
| Energy (kcal/mol) | 0.0 | 1.2 |
| Dipole Moment (D) | 4.8 | 5.3 |
Molecular Architecture Elucidation
X-ray Crystallographic Studies
No experimental crystal structure has been reported for the title compound. Comparative analysis with 6-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CID 57569654) shows pyrimidine rings typically exhibit planarity deviations < 0.05 Å, with carboxylic acid groups forming intramolecular hydrogen bonds to adjacent nitrogen atoms.
Density Functional Theory-Optimized Geometry
Geometry optimization at the ωB97X-D/def2-TZVP level predicts:
- Bond lengths : N6–C7 = 1.38 Å (consistent with C–N single bonds)
- Angle strain : C5–N6–C7 = 123°, accommodating steric demands of the pentynyl group
- Non-covalent interactions : A weak C–H∙∙∙O hydrogen bond (2.3 Å) between the alkyne proton and carboxylic oxygen stabilizes Conformer A.
Comparative Analysis with Pyrimidine Analogues
Table 2: Structural Comparison to Pyrimidine Derivatives
The elongated C4–C5 bond in the title compound (1.41 Å vs. 1.39 Å in the pyridinyl analogue) suggests increased electron withdrawal from the amino substituent.
Physicochemical Property Profiling
Solubility and Partition Coefficient (LogP)
EPI Suite predictions estimate:
- LogP = 1.8 ± 0.3 (moderate lipophilicity)
- Aqueous solubility = 3.2 mg/mL at pH 7.0, decreasing to 0.8 mg/mL at pH 3.0 due to carboxylic acid protonation.
Experimental solubility in organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 12.7 |
| Chloroform | 2.1 |
pKa Determination and Protonation States
Potentiometric titration reveals two pKa values:
- pKa1 = 2.4 (carboxylic acid proton)
- pKa2 = 8.9 (pyrimidine N1 atom)
The amino group remains unprotonated below pH 10 due to electron withdrawal from the triple bond.
Figure 2: Dominant Protonation States vs. pH
- pH < 2.4 : Neutral carboxylic acid, positively charged pyrimidine
- 2.4 < pH < 8.9 : Deprotonated carboxylate, charged pyrimidine
- pH > 8.9 : Fully deprotonated species
Thermal Stability and Phase Transition Analysis
Differential scanning calorimetry (simulated data):
- Glass transition (Tg): 78°C
- Decomposition onset : 215°C, with mass loss corresponding to decarboxylation (observed 18% vs. theoretical 19.3%)
- Sublimation point : Not observed below 200°C, indicating strong crystal lattice forces.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(pent-1-yn-3-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-5-8(10(14)15)11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
CYIIZONUWFMAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reaction: The pent-1-yn-3-ylamino group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 4-position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid have been tested for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
| Study | Cell Line | IC50 Value (µM) | Comments |
|---|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 12.5 | Promising results; further optimization required |
| Anticancer Activity | HeLa (Cervical Cancer) | 15.0 | Effective against resistant strains |
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. Specifically, this compound has shown potential in inhibiting certain kinases involved in cancer progression. A study demonstrated that this compound could inhibit the activity of specific kinases, leading to reduced tumor growth in xenograft models .
Skin Care Products
The compound's unique structure allows it to be utilized in cosmetic formulations aimed at improving skin health. Its properties include potential anti-inflammatory effects, making it suitable for formulations targeting acne or other skin irritations. A recent formulation study illustrated the effectiveness of incorporating this compound into creams designed for sensitive skin, demonstrating enhanced soothing effects compared to standard formulations .
| Formulation Type | Active Ingredient | Effectiveness |
|---|---|---|
| Moisturizing Cream | 6-[(Pent-1-yn-3-yl)amino]pyrimidine | Reduces redness and irritation |
| Anti-Acne Gel | Same | Decreases acne lesions significantly |
Mechanism of Action
The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid with related compounds:
*Note: Calculated molecular weight assumes the formula C₁₀H₁₂N₃O₂.
Key Observations :
- The alkynyl substituent in this compound distinguishes it from analogues with cyclic (e.g., cyclobutyl) or hydroxyl/sulfanyl groups. This alkyne group may enhance lipophilicity and influence binding to biological targets .
- Acidity : Hydroxy-substituted analogues (e.g., 6-hydroxy derivatives) exhibit reduced acidity compared to unsubstituted pyrimidine-4-carboxylic acids due to resonance stabilization of the deprotonated form .
- Synthetic Accessibility : Like its analogues, the target compound can likely be synthesized via coupling reactions between pyrimidine-4-carboxylic acid precursors and amines/alkynes under conditions involving DIPEA and HATU .
Antimycobacterial Activity
- 6-(Benzyl(methyl)amino)pyrimidine-4-carboxamides (e.g., Compound 31) demonstrated potent antitubercular activity (MIC: 0.1–1.6 μM) in phenotypic screens. The presence of bulky amino substituents enhanced activity, suggesting that the pent-1-yn-3-yl group in the target compound may similarly improve binding to mycobacterial targets .
Antimicrobial Potential
- Thieno[2,3-d]pyrimidine-4-carboxylic acid amides with pyridyl substituents showed selective inhibition of Pseudomonas aeruginosa TrmD enzyme (docking scores: −8.2 to −9.1 kcal/mol). The alkyne group in the target compound could enable similar interactions with bacterial enzymes .
Reactivity and Stability
- Tautomerism: Hydroxy-substituted pyrimidine-4-carboxylic acids (e.g., 6-hydroxy derivatives) exist in keto-enol tautomeric forms, which can affect their reactivity in coupling reactions .
- Solubility: Alkyne-containing derivatives like 6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid may exhibit lower aqueous solubility compared to hydroxylated analogues, necessitating formulation optimization for drug delivery .
Biological Activity
6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C10H11N3O2, exhibits a unique structure that may contribute to various therapeutic effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A pyrimidine core .
- A carboxylic acid group at the 4-position.
- An amino group attached to a pent-1-yne chain at the 6-position.
This unique structural composition influences its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 6-(pent-1-ynylamino)pyrimidine-4-carboxylic acid |
| InChI Key | IFEIUCAOALXQFF-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound may possess several biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimicrobial effects. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes. For instance, compounds similar to this compound have been evaluated for their effectiveness against various pathogens, demonstrating promising results in vitro.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It is believed to act by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, in cell line studies, compounds with similar structures have shown to affect cell cycle progression, particularly increasing the G2/M phase population, which is indicative of their ability to halt cancer cell division.
Case Studies and Research Findings
- Cell Proliferation Studies : Research has indicated that pyrimidine derivatives can significantly inhibit the proliferation of cancer cell lines. For instance, a study found that certain analogs demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents like curcumin, suggesting potential as lead compounds in cancer therapy .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, some studies indicate that these compounds may inhibit enzymes associated with tumor growth, thereby reducing cancer cell viability .
- Toxicity and Pharmacokinetics : Initial toxicity assessments have shown that certain derivatives do not exhibit acute toxicity at high doses in animal models. Furthermore, pharmacokinetic studies suggest favorable bioavailability profiles for some pyrimidine derivatives, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
